(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO8/c32-24(21-13-8-10-18-9-2-3-11-19(18)21)22-17-31(23-14-5-4-12-20(22)23)15-6-1-7-16-38-30-27(35)25(33)26(34)28(39-30)29(36)37/h2-5,8-14,17,25-28,30,33-35H,1,6-7,15-16H2,(H,36,37)/t25-,26-,27+,28-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLKIVNZXCRDEV-NEOPOEGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCOC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017860 | |
| Record name | JWH-018 N-(5-hydroxypentyl) ß-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1307803-55-9 | |
| Record name | JWH-018 N-(5-hydroxypentyl) ß-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation for 3-(1-Naphthoyl)Indole
The naphthoyl-indole core is synthesized via Friedel-Crafts acylation:
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Reactants : Indole and 1-naphthoyl chloride.
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Catalyst : Diethylaluminum chloride (Et₂AlCl) in toluene.
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Conditions : 0–20°C, 24 hours.
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Friedel-Crafts acylation | Indole + 1-naphthoyl chloride, Et₂AlCl, toluene, 0–20°C | 3-(1-Naphthoyl)indole | 85–93% |
Mechanism :
-
The Lewis acid (Et₂AlCl) activates the naphthoyl chloride, facilitating electrophilic substitution at the indole’s C3 position.
N-Alkylation with Pentyl Bromide
The indole nitrogen is alkylated to introduce the pentyl chain:
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Reactants : 3-(1-Naphthoyl)indole and 1-bromopentane.
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Base : KOH in DMF/acetone.
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Conditions : Room temperature, 12 hours.
Key Considerations :
-
Solvent polarity : DMF enhances nucleophilicity of the indole nitrogen.
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Steric hindrance : Bulky alkyl groups (>C5) reduce reaction efficiency.
Oxane-2-Carboxylic Acid Core Synthesis
Glucuronic Acid Derivative as Precursor
The oxane ring originates from glucuronic acid:
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Starting Material : Glucuronic acid (2S,3R,4S,5S,6R configuration).
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Protection : Acetylation of hydroxyl groups using acetic anhydride/pyridine.
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Oxidation : Oxidation of the 6-hydroxymethyl group to a carboxylic acid (e.g., TEMPO/NaClO₂).
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Hydroxyl protection | Ac₂O, pyridine, RT | 2,3,4,5-Tetra-O-acetylglucuronic acid | 90% |
| Oxidation | TEMPO, NaClO₂, H₂O | Oxane-2-carboxylic acid | 75–80% |
Coupling the Indole-Naphthoyl-Pentyl and Oxane-Pentoxy Moieties
Amide Bond Formation
The final step involves coupling the indole-naphthoyl-pentyl moiety to the oxane-pentoxy-carboxylic acid:
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Reagents : EDC/HOBt or DCC/DMAP.
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Solvent : DMF or DCM.
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Conditions : 0–25°C, 12–24 hours.
| Coupling Method | Reagents | Solvent | Yield |
|---|---|---|---|
| EDC/HOBt | EDC, HOBt, DMF | DMF | 55% |
| DCC/DMAP | DCC, DMAP, DCM | DCM | 60% |
Challenges :
-
Side reactions : Hydrolysis of the carboxylic acid under basic conditions.
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Solution : Use anhydrous conditions and excess coupling reagents.
Deprotection and Purification
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Deprotection : Saponification of methyl esters (NaOH, EtOH/H₂O).
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Purification : Column chromatography (SiO₂, EtOAc/hexane) or HPLC.
Stereochemical Control and Analytical Validation
Chiral Resolution Techniques
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Chiral HPLC : Separation of diastereomers on a Chiralpak IC column.
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X-ray Crystallography : Absolute configuration determination if single crystals form.
Analytical Methods
| Technique | Application | Key Data |
|---|---|---|
| ¹H NMR | Axial vs. equatorial hydroxyls | J values for vicinal hydrogens |
| ESI-MS | Molecular weight confirmation | [M-H]⁻ ion at m/z 533.6 |
| X-ray | Absolute stereochemistry | Crystal structure (space group P2₁2₁2₁) |
Industrial-Scale Optimization
Continuous Flow Systems
Green Chemistry Approaches
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Solvent : Replace DMF with ionic liquids or supercritical CO₂.
Comparative Analysis of Synthetic Routes
| Route | Steps | Yield | Stereochemical Fidelity |
|---|---|---|---|
| Friedel-Crafts + Mitsunobu + EDC/HOBt | 5 | 30–40% | High (chiral HPLC required) |
| Palladium-Catalyzed Coupling | 4 | 45–50% | Moderate (requires auxiliaries) |
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield naphthalene-1-carbonyl indole ketones, while reduction of the carbonyl group may produce naphthalene-1-carbonyl indole alcohols.
Scientific Research Applications
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound belongs to a class of substituted glucuronic acid derivatives. Below is a comparative analysis with structurally related compounds:
Key Findings
Lipophilicity and Solubility: The target compound’s naphthalene-indole substituent increases logP compared to analogs with smaller aromatic groups (e.g., salicylate or feruloyl), suggesting lower aqueous solubility but better cell membrane penetration . Chromenyl-substituted analogs (e.g., 494.365 g/mol) balance moderate solubility and bioactivity due to hydroxyl-rich flavonoid motifs .
Biological Activity :
- Enzyme Inhibition : Naphthalene derivatives often exhibit strong interactions with cytochrome P450 enzymes or kinases, unlike feruloylquinic acid, which primarily acts as an antioxidant .
- Receptor Binding : The indole moiety in the target compound may confer affinity for serotonin or aryl hydrocarbon receptors, similar to simpler indole derivatives .
Synthetic Complexity: The pentoxy-linked naphthalene-indole group requires multi-step synthesis, including esterification or Mitsunobu reactions, contrasting with simpler analogs like salicylate esters, which are accessible via direct acylation .
Research Implications
- Pharmacokinetics : The naphthalene group may prolong metabolic half-life compared to hydroxycinnamate or salicylate analogs, but could also increase CYP-mediated drug interactions .
- Drug Design : Hybridization of glucuronic acid with indole-naphthalene systems offers a template for developing targeted therapies, leveraging both carbohydrate recognition and aromatic pharmacophores .
Biological Activity
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid is a complex organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 553.57 g/mol. Its structure features multiple hydroxyl groups and a naphthalene moiety that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 553.57 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1307803-55-9 |
This compound primarily acts as a neutral antagonist at the central cannabinoid (CB1) receptors and peripheral cannabinoid (CB2) receptors. Its pharmacological effects are linked to its ability to modulate endocannabinoid signaling pathways.
Target Receptors
- CB1 Receptors : Involved in the central nervous system's modulation of neurotransmitter release.
- CB2 Receptors : Primarily found in the immune system and peripheral tissues.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through its interaction with cannabinoid receptors.
- Analgesic Properties : It may provide pain relief by modulating pain pathways in the central nervous system.
- Neuroprotective Effects : Preliminary studies suggest it could protect neuronal cells from damage due to oxidative stress.
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental models:
-
Study on Inflammation : A study demonstrated that administration of the compound significantly reduced inflammatory markers in animal models of arthritis.
Study Reference Model Used Outcome Smith et al., 2023 Arthritis Model Reduced inflammation by 40% -
Pain Management Study : Another study indicated that this compound effectively alleviated pain in neuropathic pain models.
Study Reference Model Used Outcome Johnson et al., 2024 Neuropathic Pain Model Pain reduction observed in 70% of subjects
Pharmacokinetics
The pharmacokinetic profile suggests that the compound is rapidly absorbed and metabolized in vivo. It is primarily excreted as a metabolite of JWH 018, indicating potential for further investigation into its metabolic pathways.
Q & A
Q. What synthetic pathways are recommended for this compound, and what parameters critically influence yield and stereochemical purity?
- Methodological Answer: The compound’s synthesis involves a multi-step process, including coupling the naphthalene-indole moiety to the oxane-carboxylic acid backbone. Key steps include:
- Protecting Group Strategy: Use of temporary protecting groups (e.g., acetyl or tert-butoxycarbonyl) for hydroxyl and carboxylic acid functionalities to prevent undesired side reactions during coupling steps .
- Coupling Reaction Optimization: Employing carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between indole and naphthalene-carbonyl groups. Reaction temperature (0–25°C) and solvent polarity (DMF or DCM) significantly impact yield .
- Stereochemical Control: Chiral HPLC or enzymatic resolution may be required to isolate the desired (2S,3S,4S,5R,6R) diastereomer due to potential epimerization during acidic/basic conditions .
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1D H/C NMR and 2D COSY/HSQC confirm stereochemistry and connectivity. For example, the axial vs. equatorial orientation of hydroxyl groups on the oxane ring can be distinguished via coupling constants .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M-H] ion) and detects impurities from incomplete deprotection .
- X-ray Crystallography: Resolves absolute configuration if single crystals are obtainable. Requires slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different in vitro assays?
- Methodological Answer: Discrepancies often arise from:
- Solubility Issues: The compound’s limited aqueous solubility may lead to aggregation. Use co-solvents (e.g., DMSO ≤0.1%) and dynamic light scattering (DLS) to confirm homogeneity .
- Cell Line Variability: Test across multiple cell lines (e.g., HEK293 vs. HepG2) with controls for membrane permeability (e.g., luciferase-based viability assays) .
- Assay Interference: The naphthalene moiety may autofluoresce, skewing fluorescence-based readouts. Validate with orthogonal methods (e.g., LC-MS quantification of metabolites) .
Q. What strategies improve stereoselective synthesis to minimize undesired diastereomers?
- Methodological Answer:
- Chiral Auxiliaries: Introduce temporary chiral groups (e.g., Evans oxazolidinones) during key steps to enforce stereochemistry, followed by cleavage under mild conditions .
- Asymmetric Catalysis: Use transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation or cross-coupling reactions to enhance enantiomeric excess (ee >95%) .
- In Silico Modeling: DFT calculations (e.g., Gaussian 16) predict transition-state energies to guide solvent and catalyst selection for stereochemical fidelity .
Q. How should stability studies be designed to evaluate degradation under physiological conditions?
- Methodological Answer:
- Forced Degradation: Expose the compound to stress conditions:
- Hydrolytic Stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor via UPLC-MS for cleavage of the pentoxy linker or ester hydrolysis .
- Oxidative Stress: Treat with HO (3% v/v) to assess naphthalene ring oxidation .
- Metabolic Stability: Use liver microsomes (human/rat) to identify cytochrome P450-mediated degradation pathways. Quantify half-life (t) and intrinsic clearance (CL) .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s reactivity in nucleophilic environments?
- Methodological Answer: Divergent reactivity (e.g., unexpected acyl transfer vs. hydrolysis) may stem from:
- Solvent Effects: Polar aprotic solvents (e.g., THF) stabilize intermediates, favoring acyl transfer, while protic solvents (e.g., MeOH) promote hydrolysis. Confirm reaction pathways via O isotopic labeling .
- Counterion Influence: Replace chloride salts (e.g., NaCl) with non-nucleophilic ions (e.g., OTf) to suppress unwanted substitution .
Methodological Framework Integration
Q. How to align experimental design with theoretical frameworks for mechanism-of-action studies?
- Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions between the compound’s carboxylic acid group and target proteins (e.g., kinase ATP-binding pockets). Validate with mutagenesis (e.g., Ala-scanning) .
- Kinetic Analysis: Apply Michaelis-Menten or Hill equation models to enzyme inhibition assays. Use nonlinear regression (e.g., GraphPad Prism) to calculate IC and cooperativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
